N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide
Description
N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide is a complex organic compound that features a piperazine and piperidine ring system, both of which are common in medicinal chemistry due to their biological activity
Properties
IUPAC Name |
N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-2-17-20(27)21-10-13-24(17)14-18(25)23-11-8-16(9-12-23)22-19(26)15-6-4-3-5-7-15/h3-7,16-17H,2,8-14H2,1H3,(H,21,27)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQRKZOEOZBDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1CC(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the synthesis of 2-ethyl-3-oxopiperazine. This can be achieved through the reaction of ethylamine with diketene, followed by cyclization.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized from 4-piperidone through reductive amination.
Coupling Reaction: The final step is the coupling of the acetylated piperazine derivative with the piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, potentially converting them to alcohols.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the piperazine ring.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may serve as a lead compound for the development of new drugs. Its piperazine and piperidine rings are known to interact with various biological targets, making it a candidate for the treatment of neurological disorders, infections, and cancer. Research into its pharmacokinetics and pharmacodynamics is essential to understand its potential therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the brain and potential therapeutic effects for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]acetamide
- N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]propionamide
- N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]butyramide
Uniqueness
Compared to these similar compounds, N-[1-[2-(2-ethyl-3-oxopiperazin-1-yl)acetyl]piperidin-4-yl]benzamide has a benzamide moiety, which can enhance its binding affinity to certain biological targets due to the aromatic ring’s ability to participate in π-π interactions. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
